molecular formula C10H10N2O3 B8092324 Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate

Cat. No.: B8092324
M. Wt: 206.20 g/mol
InChI Key: NHXMNCLGAIALLI-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanopyridine moiety attached to an ethyl ester group through an oxyacetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate typically involves the reaction of 3-cyanopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-cyanopyridine+ethyl bromoacetateK2CO3,DMF,heatEthyl 2-[(3-cyanopyridin-2-yl)oxy]acetate\text{3-cyanopyridine} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-cyanopyridine+ethyl bromoacetateK2​CO3​,DMF,heat​Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Various substituted esters or ethers.

    Hydrolysis: 2-[(3-cyanopyridin-2-yl)oxy]acetic acid.

    Reduction: Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyanopyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity .

Comparison with Similar Compounds

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate can be compared with other cyanopyridine derivatives such as:

    Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate: Similar structure but with an amine group instead of a nitrile.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-[(3-cyanopyridin-2-yl)oxy]acetic acid: The carboxylic acid derivative of the compound.

The uniqueness of this compound lies in its specific ester linkage and the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(3-cyanopyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-9(13)7-15-10-8(6-11)4-3-5-12-10/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMNCLGAIALLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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